molecular formula C22H22N2O6 B2491667 5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021261-30-2

5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2491667
CAS No.: 1021261-30-2
M. Wt: 410.426
InChI Key: NJWFMYWEJMOLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound that features a dihydropyridine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzyloxy and trimethoxyphenyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl bromide. The final step involves the formation of the carboxamide group through the reaction with an appropriate amine under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine derivatives, alcohol derivatives, and various substituted compounds depending on the reagents used .

Scientific Research Applications

5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide involves its interaction with various molecular targets. The compound’s trimethoxyphenyl group is known to interact with microtubules, leading to their destabilization. This interaction inhibits cell division, making it a potential anticancer agent. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide is unique due to its combination of a dihydropyridine core with benzyloxy and trimethoxyphenyl groups. This unique structure imparts a range of biological activities, making it a versatile compound for various applications .

Properties

IUPAC Name

4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-27-18-9-15(10-19(28-2)21(18)29-3)24-22(26)16-11-17(25)20(12-23-16)30-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWFMYWEJMOLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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